molecular formula C28H22N4O4 B11108465 2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B11108465
M. Wt: 478.5 g/mol
InChI Key: BUYAQPVSSLFVOD-UHFFFAOYSA-N
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Description

2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that belongs to the class of furotriazolopyrimidines. This compound is characterized by its unique structure, which includes a furan ring fused with a triazolo[1,5-c]pyrimidine core, and three 4-methoxyphenyl groups attached at positions 2, 8, and 9. The presence of these methoxyphenyl groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The initial step involves the formation of the furan ring through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Construction of the Triazolo[1,5-c]pyrimidine Core: The next step involves the formation of the triazolo[1,5-c]pyrimidine core through a series of cyclization and condensation reactions. This step often requires the use of hydrazine derivatives and appropriate aldehydes or ketones.

    Attachment of Methoxyphenyl Groups: The final step involves the introduction of the 4-methoxyphenyl groups at positions 2, 8, and 9 through electrophilic aromatic substitution reactions. This step typically requires the use of methoxybenzene derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the methoxyphenyl groups or the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, suitable solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly as a lead compound for the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to specific biological effects.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

2,8,9-Tris(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine: Similar in structure but with different biological activities and applications.

    Triazolothiadiazine: Another heterocyclic compound with distinct pharmacological properties.

    Tristriazolotriazine: A compound with a similar triazole core but different substituents and applications.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C28H22N4O4

Molecular Weight

478.5 g/mol

IUPAC Name

4,11,12-tris(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C28H22N4O4/c1-33-20-10-4-17(5-11-20)23-24-27-30-26(19-8-14-22(35-3)15-9-19)31-32(27)16-29-28(24)36-25(23)18-6-12-21(34-2)13-7-18/h4-16H,1-3H3

InChI Key

BUYAQPVSSLFVOD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

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